molecular formula C17H15ClO B14270077 3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one CAS No. 135264-34-5

3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one

Cat. No.: B14270077
CAS No.: 135264-34-5
M. Wt: 270.8 g/mol
InChI Key: QMGNFKHFSQOTEJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,5-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzaldehyde+2,5-dimethylacetophenoneNaOH/EtOHThis compound\text{4-chlorobenzaldehyde} + \text{2,5-dimethylacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{this compound} 4-chlorobenzaldehyde+2,5-dimethylacetophenoneNaOH/EtOH​this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Addition: The α,β-unsaturated carbonyl system can participate in Michael addition reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Addition: Michael addition can be performed using nucleophiles like thiols or amines under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

    Addition: Michael adducts.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of various biologically active compounds.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one
  • 3-(4-Methylphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one
  • 3-(4-Methoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one

Uniqueness

3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with molecular targets.

Properties

CAS No.

135264-34-5

Molecular Formula

C17H15ClO

Molecular Weight

270.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15ClO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-11H,1-2H3

InChI Key

QMGNFKHFSQOTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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